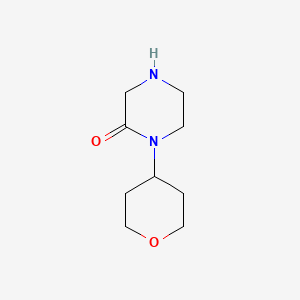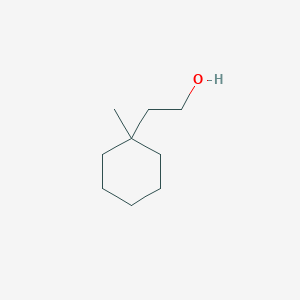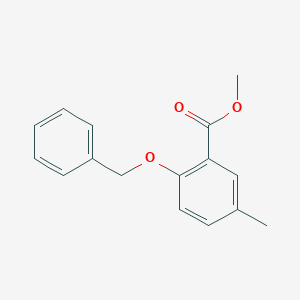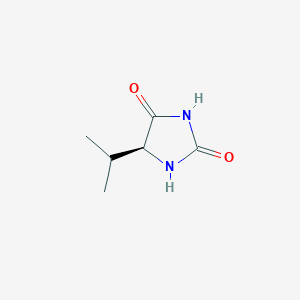
3-(Quinolin-3-yl)acrylic acid
描述
3-(Quinolin-3-yl)acrylic acid is an organic compound that belongs to the quinoline family. It is characterized by a quinoline ring system fused with an acrylic acid moiety. This compound is of significant interest due to its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Quinolin-3-yl)acrylic acid typically involves the condensation of quinoline derivatives with acrylic acid or its derivatives. One common method is the Pfitzinger reaction, which involves the reaction of isatins with sodium pyruvate under microwave irradiation to yield quinoline-2,4-dicarboxylic acid, which can then be further modified to produce this compound .
Industrial Production Methods: Industrial production of this compound often employs green and sustainable chemistry approaches. These include solvent-free reactions, the use of recyclable catalysts, and microwave-assisted synthesis to enhance yield and reduce environmental impact .
化学反应分析
Types of Reactions: 3-(Quinolin-3-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-3-carboxylic acid.
Reduction: Reduction reactions can yield quinoline derivatives with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides, aryl halides, and organometallic compounds are employed under various conditions.
Major Products Formed: The major products formed from these reactions include quinoline-3-carboxylic acid, substituted quinolines, and various quinoline derivatives with enhanced biological activity .
科学研究应用
3-(Quinolin-3-yl)acrylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-(Quinolin-3-yl)acrylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and cell division.
Pathways Involved: By stabilizing the enzyme-DNA complex, it induces DNA cleavage and ultimately leads to cell death, making it effective against bacterial infections.
相似化合物的比较
- Quinoline-3-carboxylic acid
- Quinoline-4-carboxylic acid
- 2-Quinoxalinecarboxylic acid
- Isoquinoline-6-carboxylic acid
Comparison: 3-(Quinolin-3-yl)acrylic acid is unique due to its acrylic acid moiety, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound in both research and industry .
属性
分子式 |
C12H9NO2 |
|---|---|
分子量 |
199.20 g/mol |
IUPAC 名称 |
3-quinolin-3-ylprop-2-enoic acid |
InChI |
InChI=1S/C12H9NO2/c14-12(15)6-5-9-7-10-3-1-2-4-11(10)13-8-9/h1-8H,(H,14,15) |
InChI 键 |
YBIWIEFOLKWDNV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C=CC(=O)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


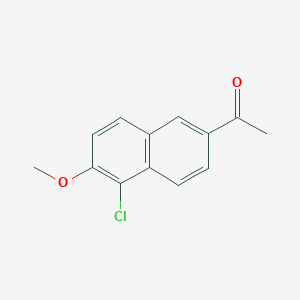
![6,8-Difluorospiro[chroman-2,1'-cyclobutan]-4-amine](/img/structure/B8766580.png)


